Cas no 850903-06-9 (2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 化学的及び物理的性質
名前と識別子
-
- 2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
- F0536-0200
- 850903-06-9
- 2-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
- (E)-2-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- AKOS024581126
- 2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
-
- インチ: 1S/C17H15BrN2OS/c1-10-8-11(2)15-14(9-10)22-17(20(15)3)19-16(21)12-6-4-5-7-13(12)18/h4-9H,1-3H3/b19-17-
- InChIKey: RKXYTSMDQNYQIV-ZPHPHTNESA-N
- ほほえんだ: BrC1C=CC=CC=1C(/N=C1/N(C)C2C(C)=CC(C)=CC=2S/1)=O
計算された属性
- せいみつぶんしりょう: 374.00885g/mol
- どういたいしつりょう: 374.00885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58Ų
- 疎水性パラメータ計算基準値(XlogP): 5
2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0536-0200-20mg |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0536-0200-4mg |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0536-0200-2μmol |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0536-0200-15mg |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0536-0200-20μmol |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0536-0200-2mg |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0536-0200-5mg |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0536-0200-25mg |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0536-0200-40mg |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0536-0200-1mg |
2-bromo-N-[(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide |
850903-06-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide 関連文献
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamideに関する追加情報
Introduction to 2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS No. 850903-06-9)
2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, identified by its CAS number 850903-06-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiazole derivative class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a bromine substituent and a conjugated system with a double bond enhances its potential as a pharmacophore in drug design and development.
The molecular structure of 2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide features a benzothiazole core appended with an acylbenzamide moiety. The benzothiazole ring is a key pharmacological scaffold that has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The bromo group at the 2-position of the benzene ring introduces electrophilicity, making it susceptible to nucleophilic substitution reactions that can be exploited in synthetic chemistry. Additionally, the trimethyl substituents on the benzothiazole ring contribute to steric hindrance and electronic modulation, influencing the compound’s overall reactivity and biological activity.
Recent advancements in medicinal chemistry have highlighted the importance of benzothiazole derivatives in the development of novel therapeutic agents. Studies have demonstrated that modifications to the benzothiazole core can significantly alter its pharmacokinetic and pharmacodynamic profiles. For instance, the introduction of electron-withdrawing groups such as bromine can enhance binding affinity to biological targets while maintaining solubility and metabolic stability. The acylbenzamide moiety in 2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide further contributes to its potential as a drug candidate by providing a hydrogen bond acceptor site and increasing molecular rigidity.
In the context of current research, 2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide has been investigated for its potential role in modulating enzyme activity and inhibiting pathogenic processes. Specifically, studies have explored its interactions with enzymes involved in inflammation and oxidative stress pathways. The conjugated system of the benzothiazolone derivative is particularly interesting because it can participate in π-stacking interactions with biomolecules, which may enhance drug-receptor binding affinity. Furthermore, the bromo substituent provides a handle for further chemical derivatization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, enabling the synthesis of analogs with tailored biological properties.
The synthesis of 2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include cyclization reactions to form the benzothiazole ring followed by functional group interconversions to introduce the bromine atom and the acylbenzamide moiety. Advanced techniques such as transition-metal catalysis have been employed to improve yield and selectivity in these reactions. For example, palladium-catalyzed cross-coupling reactions allow for precise functionalization at specific positions on the aromatic rings without compromising regioselectivity.
The pharmacological profile of this compound is under active investigation in academic and industrial research settings. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases and transcription factors implicated in cancer progression. The structural features of 2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, particularly the presence of both electron-deficient (brominated) and electron-rich (methyl-substituted) regions on the benzothiazole core and benzamide group respectively; make it an attractive candidate for further exploration as an inhibitor or modulator of disease-related pathways.
The chemical stability and bioavailability of CAS No. 850903-06-9 are critical considerations in drug development. The compound’s solubility profile can be influenced by pH-dependent protonation states of functional groups such as nitrogen atoms in both the benzothiazole ring and amide moiety. Additionally; its metabolic fate must be evaluated to ensure it does not undergo rapid degradation or form toxic intermediates within biological systems. Computational modeling techniques are increasingly used to predict these properties before experimental validation; streamlining the drug discovery process.
Future directions for research on CAS No. 850903-069 include exploring its potential as an intermediate in synthesizing more complex derivatives with enhanced bioactivity or improved pharmacokinetic profiles. Structural analogs can be designed by varying substituents on either aromatic ring while maintaining key pharmacophoric elements responsible for target interactions; enabling high-throughput screening campaigns against diverse biological targets including enzymes; receptors; or nucleic acids.
The synthesis; structural analysis; pharmacological evaluation; computational modeling; stability studies; metabolic profiling; formulation development—these aspects collectively contribute toward understanding how compounds like this one contribute toward advancing therapeutic strategies across multiple disease areas including oncology; neurodegeneration; infectious diseases—each requiring careful consideration during preclinical testing before moving into clinical trials where human subjects provide definitive evidence regarding efficacy safety before regulatory approval finalizes their place within standard care protocols worldwide.
850903-06-9 (2-bromo-N-(2E)-3,4,6-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide) 関連製品
- 2273533-08-5(3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.1.0hexane-1-carboxylic acid)
- 874615-57-3(4-(1H-1,3-benzodiazol-2-yl)-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one)
- 332018-29-8(2-Amino-6-(4-bromo-phenyl)-4-(2-methoxy-phenyl)-nicotinonitrile)
- 1267182-47-7(5-phenyl-1-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1021215-87-1(2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide)
- 82665-91-6(Ethyl 2,2-diiodoacetate)
- 2228171-65-9(2-(3-{(tert-butoxy)carbonylamino}oxolan-3-yl)propanoic acid)
- 307326-27-8(N-(2-benzoyl-4-methylphenyl)-2-phenoxybenzamide)
- 15513-94-7(Vanadium iodide (VI3))
- 853754-13-9(6-bromo-4-{3-ethyl-1,2,4triazolo3,4-b1,3,4thiadiazol-6-yl}-2-methylquinoline)




